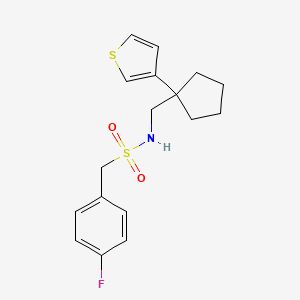

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . It has been studied for its potential as an anticancer agent, particularly against non-small cell lung carcinoma A549 and NCI-H23 cell lines .

Synthesis Analysis

The synthesis of this compound has been reported in the context of developing novel antitumor agents . The study involved the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It is a complex structure with a benzofuran backbone and additional functional groups.Applications De Recherche Scientifique

Vasorelaxant Agents

A study synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the compound of interest, and evaluated their vasorelaxant properties. These compounds demonstrated significant vasodilation in isolated thoracic aortic rings of rats, with some showing superior activity compared to prazocin, a standard vasorelaxant. This suggests potential applications in cardiovascular research and therapies targeting vascular tone regulation (Hassan et al., 2014).

Synthetic Methodologies

Another aspect of research involves the development of synthetic methodologies for related compounds. For instance, the synthesis of benzofuran derivatives through aminomethylation reactions and their potential applications in various chemical transformations has been documented. Such methodologies can be crucial for the synthesis of pharmacologically relevant compounds (Zinner & Ruthe, 1975).

Antioxidant and Antitumor Activities

Compounds structurally similar to the one have been isolated from natural sources and evaluated for their biological activities. For example, new benzofurans from Gastrodia elata exhibited potent DNA topoisomerases I and II inhibitory activities, indicating potential applications in cancer research and therapy due to their ability to modulate DNA replication and cell division (Lee et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been studied for their potential as corrosion inhibitors. Schiff bases related to the compound showed high efficiency in inhibiting mild steel corrosion, indicating applications in materials science and engineering to enhance the longevity and durability of metal structures (Jamil et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-14-3-2-4-15(11-14)12-19-20(24)16-5-6-18(23)17(21(16)26-19)13-22-7-9-25-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBQOMDXXPTPD-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)

![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)

![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)

![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)